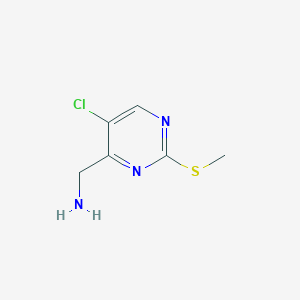

4-(アミノメチル)-5-クロロ-2-(メチルチオ)ピリミジン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

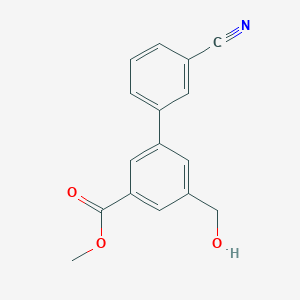

The compound "4-(Aminomethyl)-5-chloro-2-(methylthio)pyrimidine" is a pyrimidine derivative, which is a class of heterocyclic aromatic organic compounds. Pyrimidines are important in many biological processes as they are fundamental components of nucleic acids (DNA and RNA). The specific compound contains functional groups such as amino, chloro, and methylthio, which may contribute to its reactivity and potential biological activity.

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been explored in various studies. For instance, an efficient method for synthesizing 4-amino-5-(arylaminomethyl)-2-(methylthio)furo[2,3-d]pyrimidines via the Mitsunobu reaction has been developed, which involves the reaction of 4-amino-5-(hydroxymethyl)-2-(methylthio)furo[2,3-d]pyrimidine with N-mesyl- and N-nosylarylamines . Another study presents a one-pot synthesis of novel pyrimido[4,5-d]pyrimidine derivatives from 6-[(dimethylamino)methylene]aminouracil, which undergoes reactions with heterocumulenes such as aryl isocyanates and isothiocyanates . These methods highlight the versatility of pyrimidine chemistry in generating diverse derivatives.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been investigated, revealing insights into their conformation and bonding. For example, the crystal and molecular structure of 4-amino-1-methyl-2-(methylthio)pyrimidinium chloride, a related compound, shows that the molecules are planar with the S-methyl group in a cis-relationship with the C(2)–N(3) bond, indicating largely aromatic structures . This planarity and aromaticity are common features in pyrimidine derivatives and can influence their chemical behavior.

Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions that modify their structure and properties. For instance, the transformation of thieno[2,3-d]pyrimidine derivatives involves the action of nucleophilic reagents such as methanol, sodium methylate, and primary and secondary amines on chloro derivatives to yield alkylamino-substituted compounds . Additionally, the reaction of 4-chloro-2-phenyl-5-pyrimidinecarbonitrile with N-methylglycinonitrile followed by cyclization under Dieckmann conditions affords 5-amino-7-methyl-2-phenyl-7H-pyrrolo[2,3-d]-pyrimidine-6-carbonitrile, demonstrating the potential for ring expansion and the formation of new ring systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For example, the isostructural nature of certain pyrimidine compounds, such as 2-amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine, has been observed, and their crystal and molecular structures have been compared with those of analogous compounds . Vibrational spectroscopy studies of substituted pyrimidines provide data on ring vibrations and amino group vibrations, which can be used to estimate the self-association of these compounds in solution and in the solid state . The anti-bacterial activity of some pyrimidine derivatives has also been evaluated, with certain compounds showing excellent inhibition against tested bacteria .

科学的研究の応用

- ピリド[2,3-d]ピリミジンは、潜在的な抗がん剤として有望であることが示されている。 例えば、ファイザー社が開発したパルボシクリブは、この骨格を含む乳がん治療薬である .

- ピリド[2,3-d]ピリミジンの誘導体は、抗炎症活性を示すことが実証されている。 4-(4-ベンジルオキシ)フェニル部分を有する化合物(104)は、プロスタグランジンE2 (PGE2) の産生に対する強力な阻害活性を示した .

抗がん剤

抗炎症化合物

アミノ酸検出のための蛍光プローブ

要約すると、ピリド[2,3-d]ピリミジンの誘導体は、様々な科学分野において大きな可能性を秘めている。その独特の構造と生物活性は、創薬および治療介入のための興味深い候補となる。研究者らは、新たな用途を開拓し、人間の健康を向上させることを目指して、その可能性を継続的に探求している。 🌟

作用機序

Target of Action

Pyrimidine derivatives have been studied for their neuroprotective and anti-neuroinflammatory properties .

Mode of Action

They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Biochemical Pathways

Pyrimidines play a crucial role in purine and pyrimidine salvage pathways . These pathways are essential for the synthesis of nucleic acid components. The de novo pathway enzymes build purine and pyrimidine nucleotides from simple molecules such as CO2, amino acids, and tetrahydrofolate .

Result of Action

The molecular results of some pyrimidine derivatives have shown promising neuroprotective and anti-inflammatory properties. They have been observed to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Safety and Hazards

将来の方向性

The future directions in the research of pyrimidine derivatives are vast. They are being explored for their potential as kinase inhibitors . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

特性

IUPAC Name |

(5-chloro-2-methylsulfanylpyrimidin-4-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3S/c1-11-6-9-3-4(7)5(2-8)10-6/h3H,2,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJUFMISHXIKMHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)CN)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,9,9-trimethyl-6-[(E)-2-phenylethenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2500784.png)

![Ethyl 2-{2-[(2-furylcarbonyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B2500789.png)

![4-tert-butyl-N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)benzamide](/img/structure/B2500790.png)

![2-[(1-phenyltetrazol-5-yl)methylsulfanyl]acetic Acid](/img/structure/B2500791.png)

![N-([2,3'-bifuran]-5-ylmethyl)propionamide](/img/structure/B2500793.png)

![N-(3-chlorophenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2500794.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2500799.png)

![8-((4-Chlorophenyl)sulfonyl)-9-(3-methylpiperidin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2500803.png)